

# Dideuteriomethanone (CAS 1664-98-8): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B032688

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dideuteriomethanone**, also known as deuterated formaldehyde or formaldehyde-d<sub>2</sub>, is a stable isotope-labeled form of formaldehyde with the chemical formula CD<sub>2</sub>O. With the CAS number 1664-98-8, this compound has become an invaluable tool in various scientific disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility stems from the mass difference between deuterium and protium, which allows for sensitive detection and quantification in mass spectrometry-based applications and provides insights into reaction mechanisms through the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of **Dideuteriomethanone**, with a focus on its use in quantitative proteomics.

## Physicochemical Properties

**Dideuteriomethanone** is a colorless compound, often supplied as a solution in deuterium oxide (D<sub>2</sub>O) or water (H<sub>2</sub>O), typically at a concentration of 20% w/w.<sup>[1][2][3]</sup> While it shares many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to slight differences in its physical characteristics.

Property	Value	Source
Molecular Formula	CD <sub>2</sub> O	[4]
Molecular Weight	32.04 g/mol	[1][4]
CAS Number	1664-98-8	[4]
Appearance	Colorless liquid (as a solution)	[5]
Isotopic Purity	Typically ≥98 atom % D	

Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting points are not typically reported for the isolated monomer but rather for its solutions.

## Synthesis

The synthesis of **Dideuteriomethanone** generally involves the use of deuterated reagents to introduce deuterium atoms into a formaldehyde precursor. A common method is the oxidation of deuterated methanol (CD<sub>3</sub>OD). Another approach involves the reduction of a suitable carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde. The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical purity.

## Spectroscopic Data

The characterization of **Dideuteriomethanone** relies heavily on spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>13</sup>C NMR: The most informative NMR technique for **Dideuteriomethanone** is <sup>13</sup>C NMR. The carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of the spectrum.

### Infrared (IR) Spectroscopy

The IR spectrum of **Dideuteriomethanone** is distinct from that of formaldehyde due to the heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes include the C=O stretch and various C-D bending and stretching modes.[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of **Dideuteriomethanone**. The molecular ion peak will appear at an  $m/z$  corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The fragmentation pattern can also be analyzed to confirm the structure.

## Experimental Protocol: Quantitative Proteomics via Stable Isotope Dimethyl Labeling

One of the most significant applications of **Dideuteriomethanone** is in quantitative proteomics, specifically through a technique called stable isotope dimethyl labeling (SIDL).[\[8\]](#) This method allows for the relative quantification of proteins in different samples. The following is a generalized protocol for this application.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs. treated).

Materials:

- **Dideuteriomethanone** ( $\text{CD}_2\text{O}$ ) solution (heavy label)
- Formaldehyde ( $\text{CH}_2\text{O}$ ) solution (light label)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride (STAB)
- Ammonium bicarbonate buffer
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)

- Trypsin (proteomics grade)
- Quenching solution (e.g., ammonia or glycine)
- C18 solid-phase extraction (SPE) cartridges
- LC-MS/MS system

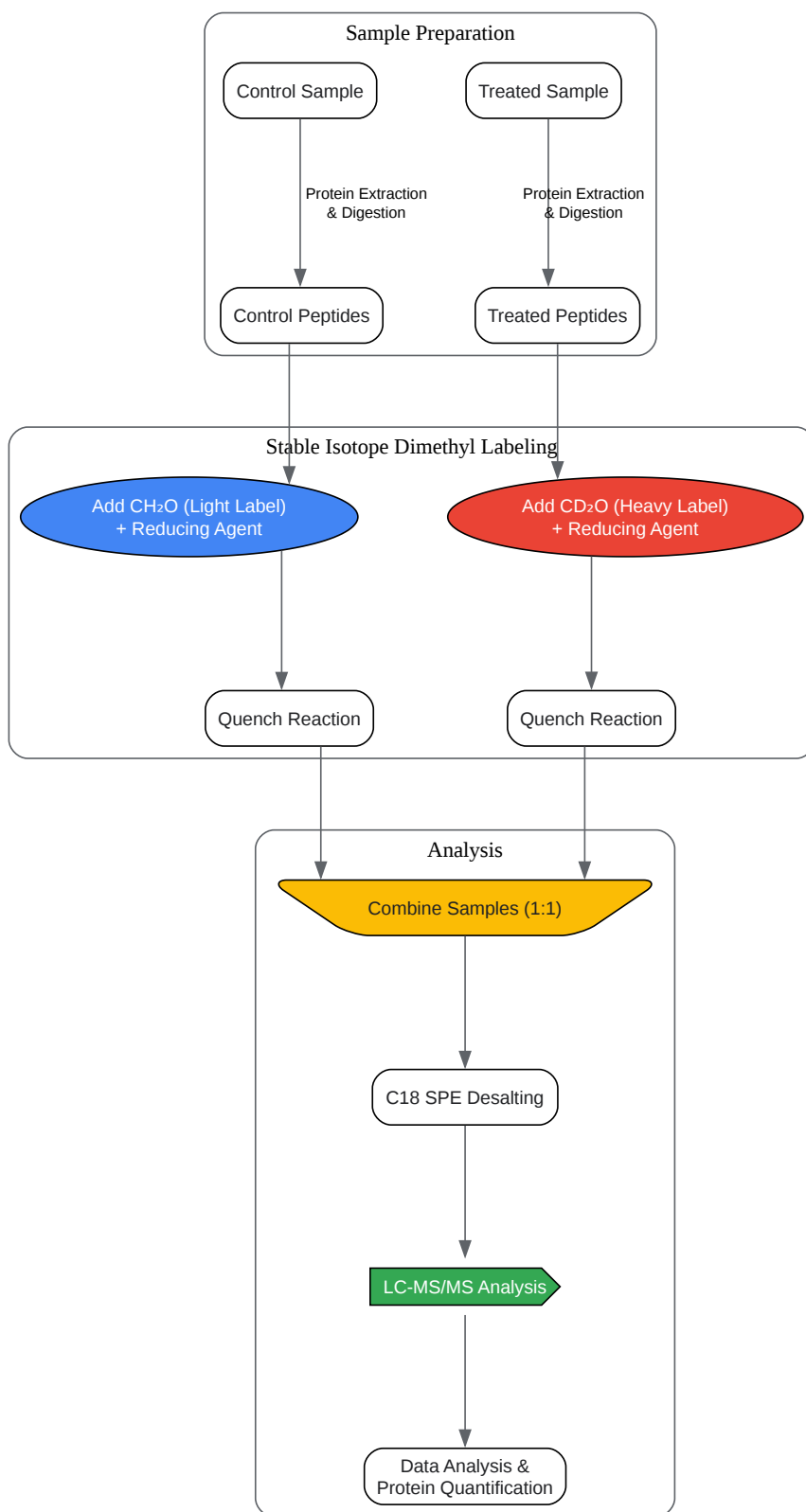
#### Methodology:

- Protein Extraction and Digestion:
  - Lyse cells from control and treated samples to extract proteins.
  - Quantify protein concentration using a standard assay (e.g., BCA).
  - Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
  - Digest proteins into peptides overnight using trypsin.
- Stable Isotope Dimethyl Labeling:
  - Desalt the peptide samples using C18 SPE cartridges.
  - To the control peptide sample, add the "light" formaldehyde ( $\text{CH}_2\text{O}$ ) solution and the reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ).
  - To the treated peptide sample, add the "heavy" **Dideuteriomethanone** ( $\text{CD}_2\text{O}$ ) solution and the reducing agent.
  - Allow the labeling reaction to proceed at room temperature. The reaction results in the dimethylation of the N-terminus of each peptide and the  $\epsilon$ -amino group of lysine residues.
  - Quench the reaction by adding the quenching solution.
- Sample Mixing and Analysis:
  - Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

- Desalt the mixed sample again using a C18 SPE cartridge.
- Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities for each pair reflects the relative abundance of that peptide (and thus its parent protein) in the original samples.

## Visualization

Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl labeling in quantitative proteomics.



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Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.

## Conclusion

**Dideuteriomethanone** is a versatile and powerful tool for modern scientific research. Its primary application in stable isotope dimethyl labeling has revolutionized quantitative proteomics by providing a cost-effective and reliable method for comparing protein abundances. The continued development of methodologies and instrumentation will likely expand the applications of **Dideuteriomethanone** and other stable isotope-labeled compounds in drug discovery, diagnostics, and fundamental biological research.

### Need Custom Synthesis?

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